molecular formula C9H13N3O2 B023132 6-Methyl-2-morpholinopyrimidin-4-ol CAS No. 19810-74-3

6-Methyl-2-morpholinopyrimidin-4-ol

Cat. No.: B023132
CAS No.: 19810-74-3
M. Wt: 195.22 g/mol
InChI Key: PVVUPAOPPVSPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-morpholinopyrimidin-4-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built on a privileged pyrimidine scaffold. The pyrimidine core is a fundamental building block in nucleic acids and is widely utilized in pharmaceuticals due to its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . The specific substitution pattern of a morpholine ring and a methyl group on the pyrimidine core is designed to explore interactions with various biological targets. Key Research Areas & Potential Applications: Anticancer Research: Morpholino-pyrimidine derivatives are frequently investigated in oncology research for their potential to inhibit key enzymes involved in cancer cell proliferation, such as phosphotransferases . This structural motif is common in small-molecule inhibitors developed for targeted cancer therapies. Anti-Infective Agent Development: Pyrimidine-based compounds are a cornerstone in the search for new anti-infectives. Researchers have developed potent pyrimidine derivatives active against resistant strains of Mycobacterium tuberculosis and other pathogens, making this scaffold a promising starting point for novel antibacterial and antiviral agents . Kinase and Enzyme Inhibition: The structure of this compound suggests potential utility as a building block for kinase inhibitor libraries. The morpholine group is a common feature in many approved drugs and experimental compounds that target ATP-binding sites in kinases, which are implicated in a wide range of diseases . This compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for further chemical elaboration. Researchers can functionalize the pyrimidin-4-ol group to create novel analogs for biological screening. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7-6-8(13)11-9(10-7)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVUPAOPPVSPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173530
Record name 4-Pyrimidinol, 6-methyl-2-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19810-74-3
Record name 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19810-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-methyl-2-morpholino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinol, 6-methyl-2-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2-(4-MORPHOLINYL)-4(3H)-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0X6P12HB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 6 Methyl 2 Morpholinopyrimidin 4 Ol

Strategies for the Construction of the Pyrimidine (B1678525) Core

The assembly of the substituted pyrimidine ring is a critical aspect of obtaining 6-Methyl-2-morpholinopyrimidin-4-ol. Various precursors can be employed, with halogenated pyrimidines being among the most common and versatile starting materials.

A primary and highly adaptable route to this compound begins with a suitably substituted dichloropyrimidine. The process generally involves the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms. A logical precursor is 2,4-dichloro-6-methylpyrimidine (B20014) .

The synthesis proceeds in a stepwise manner. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which allows for selective substitution. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C2. This differential reactivity is a cornerstone of the synthetic strategy.

One common approach involves two key steps:

Introduction of the Morpholine (B109124) Moiety: Reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. Under controlled conditions, morpholine can selectively displace the more reactive C4-chloro group. However, forcing conditions might lead to disubstitution.

Hydrolysis: The remaining chloro group (at C2 or C4) is then hydrolyzed to a hydroxyl group to form the final pyrimidin-4-ol. This is typically achieved by heating with an aqueous acid or base.

Alternatively, the hydroxyl group can be introduced first. Selective hydrolysis of the C4-chloro group of 2,4-dichloro-6-methylpyrimidine would yield 2-chloro-6-methylpyrimidin-4-ol . This intermediate can then be reacted with morpholine, which displaces the remaining C2-chloro group to furnish the target compound. This latter sequence is often preferred as it can offer better control over the final product. The synthesis of various 2,4-dichloro-6-methylpyrimidine derivatives has been explored, particularly in the context of developing kinase inhibitors. researchgate.net

The synthesis of pyrimidin-4-one structures from pyrazolone (B3327878) precursors is not a commonly documented method for simple monocyclic pyrimidines. Literature describing reactions of pyrazolones often points towards ring condensation or transformation pathways that result in fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. nih.gov These reactions involve the pyrazolone ring acting as a building block for a more complex, fused scaffold rather than rearranging into a single pyrimidine ring. Therefore, this route is not considered a standard or viable strategy for the synthesis of this compound.

Starting from a 2-chloropyrimidine (B141910) intermediate offers a more direct path to the final product, assuming the C4-ol and C6-methyl groups are already in place. The key intermediate for this strategy is 2-chloro-6-methylpyrimidin-4-ol .

The synthesis of this intermediate can be achieved via the selective hydrolysis of 2,4-dichloro-6-methylpyrimidine, as mentioned previously. Once obtained, the crucial step is the nucleophilic substitution of the C2-chloro group with morpholine. This reaction is typically carried out by heating the 2-chloropyrimidine derivative with morpholine, often in a high-boiling point solvent like butanol or in the presence of a base to scavenge the HCl formed. nih.gov The reactivity of a chloro group at the 2-position of the pyrimidine ring is generally sufficient for displacement by an amine nucleophile like morpholine. A related compound, 2-Amino-4-chloro-6-methylpyrimidine , is a known nitrification inhibitor and a versatile synthetic intermediate, highlighting the utility of such substituted chloropyrimidines. sigmaaldrich.com

Table 1: Summary of Synthetic Strategies for the Pyrimidine Core
SectionStarting MaterialKey TransformationIntermediate(s)Reference
2.1.12,4-Dichloro-6-methylpyrimidineSequential Nucleophilic Aromatic Substitution (SNAr)2-Chloro-6-methyl-4-morpholinopyrimidine or 2-Chloro-6-methylpyrimidin-4-ol researchgate.net
2.1.32-Chloro-6-methylpyrimidin-4-olNucleophilic Aromatic Substitution (SNAr) at C2N/A nih.govsigmaaldrich.com

Functionalization and Derivatization of the Morpholine Moiety

Once this compound is synthesized, the morpholine ring itself can be a site for further chemical modification. While the nitrogen atom is tertiary and thus unreactive towards typical N-alkylation researchgate.net, the C-H bonds of the morpholine ring, particularly those adjacent (alpha) to the nitrogen and oxygen atoms, can be functionalized.

Modern synthetic methods offer several possibilities for such transformations, based on studies of related N-aryl or N-heteroaryl morpholine compounds:

C-H Activation/Functionalization: The C-H bonds alpha to the nitrogen atom are susceptible to radical abstraction or metallation. This allows for the introduction of new functional groups. For example, nickel-photoredox catalysis has been used to achieve C-H arylation of N-phenylmorpholine. rsc.org Similar strategies involving copper or other transition metals could potentially be applied to introduce aryl, alkyl, or other groups onto the morpholine ring of the target compound. rsc.orgmdpi.com

Oxidation: The morpholine ring can undergo oxidative transformations. Biochemical systems using Cytochrome P450 have been shown to hydroxylate the carbon adjacent to the nitrogen, which can lead to ring cleavage. researchgate.net Chemical oxidation can also be envisioned. For instance, Swern oxidation conditions are used to transform alcohol functionalities, and related oxidative methods could potentially target the C-H bonds of the morpholine ring under specific conditions. rsc.org

These derivatization strategies would produce novel analogs with potentially altered physical, chemical, and biological properties, starting from the core structure of this compound.

Investigation of Regioselectivity in Synthetic Pathways

The concept of regioselectivity is paramount when synthesizing polysubstituted pyrimidines from precursors like 2,4-dichloro-6-methylpyrimidine. The pyrimidine ring is electron-deficient, but the deficiency is not uniform. Theoretical and experimental studies on related heterocyclic systems, such as 2,4-dichloroquinazolines, show that the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. nih.gov

This inherent difference in reactivity allows for the selective, stepwise substitution of the two chlorine atoms. By carefully controlling reaction conditions (e.g., temperature, stoichiometry, choice of base), a nucleophile can be directed preferentially to the C4 position. For example, reacting 2,4-dichloro-6-methylpyrimidine with one equivalent of a nucleophile at low temperature would likely yield the 4-substituted-2-chloropyrimidine as the major product.

Studies on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various amines further illustrate this principle. researchgate.net In this system, the choice of nucleophile dictates the site of reaction; anilines and secondary amines selectively displace the C4-chloride, whereas deprotonated anilines attack the C2-sulfonyl group. This demonstrates that regioselectivity is a tunable parameter dependent on the electronic properties of both the pyrimidine ring and the incoming nucleophile. This control is essential for an efficient and high-yielding synthesis of asymmetrically substituted pyrimidines like this compound.

Exploration of Tautomeric Forms and Their Equilibrium

This compound can exist in different tautomeric forms due to the presence of the hydroxyl group at the C4 position. This phenomenon is known as lactam-lactim tautomerism, which is a specific type of keto-enol tautomerism common in hydroxypyrimidines and related heterocycles.

The compound can exist in equilibrium between two primary forms:

The -ol (Lactim) Form: This compound , which is aromatic.

The -one (Lactam) Form: 2-Morpholino-6-methylpyrimidin-4(3H)-one , which is non-aromatic.

Tautomeric forms of this compound. The aromatic lactim form is in equilibrium with the non-aromatic lactam form.Figure 1: Lactam-Lactim Tautomerism

In most cases, for 4-hydroxypyrimidines, the equilibrium strongly favors the lactam (pyrimidin-4-one) form. rsc.org This preference is due to the greater thermodynamic stability associated with the amide functionality within the ring in the lactam form compared to the enol-like iminol group in the lactim form. The exact position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH. While the compound is named as a pyrimidin-4-ol, it is crucial to recognize that it will predominantly exist and react as its pyrimidin-4-one tautomer under most conditions.

Computational Assessment of Pyrimidinone (4-oxopyrimidine) and Hydroxypyrimidine Tautomeric Equilibria

The this compound molecule can exist in two tautomeric forms: the 4-oxopyrimidine (pyrimidinone) form and the 4-hydroxypyrimidine (B43898) form. Understanding the equilibrium between these tautomers is crucial as it can significantly influence the compound's chemical reactivity and biological interactions. Computational chemistry provides powerful tools to investigate this phenomenon.

Studies on the simpler 4(3H)-pyrimidinone/4-hydroxypyrimidine system have been conducted using sophisticated computational methods such as Coupled Cluster 2 (CC2), Complete Active Space Self-Consistent Field (CASSCF), and Gaussian-3 (G3) theory. acs.org These investigations have revealed that the relative stability of the tautomers is governed by a delicate balance of several factors, including aromaticity, intramolecular hydrogen bonding, and electronic delocalization. acs.org

Theoretical analyses indicate a general preference for the ketonic (pyrimidinone) form in the gas phase for 4-hydroxypyrimidine and its analogues. chemicalbook.com This preference is attributed to enthalpic effects. acs.org The introduction of a nitrogen atom into the ring, when comparing to the 2-hydroxypyridine/2-pyridone system, shifts the equilibrium towards the ketonic form. acs.org Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations are employed to assess the aromaticity of the tautomeric forms, while Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide insights into intramolecular interactions and electronic delocalization. acs.org

The following table summarizes key computational findings regarding the tautomeric equilibrium in related pyrimidine systems:

Computational MethodKey FindingReference
CC2, CASSCFIdentified a low-lying πσ* state involved in phototautomerism. acs.org
G3Calculated the enthalpy of tautomerization, showing the N-H bond in the pyrimidinone form is stronger. acs.org
MNDO, HF/6-31G, MP2/6-31GThe 4-keto structure is the most stable for isolated 4-pyrimidinone. chemicalbook.com
DFT, TD-DFTStructural preference can depend on the state (solid vs. solvent). nih.gov

Development of Analogues via Diverse Chemical Transformations

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of analogues through various chemical transformations. These modifications are typically aimed at exploring structure-activity relationships in medicinal chemistry research.

One prominent route for analogue development involves the O-alkylation of the pyrimidin-4-ol moiety. The initial 2-amino-substituted 6-methylpyrimidin-4-ols can be converted to their corresponding sodium salts, which then serve as nucleophiles in reactions with alkyl halides. researchgate.net For instance, reaction with methyl 2-bromoacetate or methyl 2-bromopropanoate (B1255678) yields the corresponding 2-((6-methyl-2-morpholinopyrimidin-4-yl)oxy)acetates and propanoates. researchgate.net These esters can be further functionalized. Treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazides, which can then be reacted with various electrophiles. researchgate.net For example, reaction of the propionohydrazide (B1585097) with aniline (B41778) or morpholine affords the corresponding N-phenylpropanamides and 1-morpholinopropan-1-ones. researchgate.net

Another strategy for analogue development involves the synthesis of acetohydrazide derivatives. Starting from 6-methyl-2-(methylthio)pyrimidin-4-ol, a series of transformations can lead to 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide. researchgate.net This intermediate can then be reacted with various ketones to produce N'-ylidenehydrazides. nih.gov

The following table outlines some of the chemical transformations used to generate analogues of this compound:

Starting MaterialReagent(s)Product ClassReference
2-Amino-substituted 6-methylpyrimidin-4-ol1. NaH 2. Methyl 2-bromoalkanoateO-substituted esters researchgate.net
O-substituted estersHydrazine hydrateHydrazides researchgate.net
HydrazidesAniline or MorpholineN-substituted amides researchgate.net
6-Methyl-2-(methylthio)pyrimidin-4-olSeries of stepsAcetohydrazide derivatives researchgate.net
AcetohydrazideKetonesN'-ylidenehydrazides nih.gov

These synthetic and computational explorations of this compound and its derivatives underscore the compound's importance as a platform for chemical and pharmaceutical research.

Structural Characterization and Spectroscopic Analysis of 6 Methyl 2 Morpholinopyrimidin 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 6-Methyl-2-morpholinopyrimidin-4-ol provides distinct signals corresponding to each unique proton in the molecule. In a study by Yengoyan et al., the ¹H NMR spectrum of a closely related compound, 2-morpholino-6-methylpyrimidin-4-ol, was reported. researchgate.net The data reveals a singlet at approximately 2.28 ppm, which is characteristic of the methyl group protons at the C6 position of the pyrimidine (B1678525) ring. The protons of the morpholine (B109124) ring appear as a multiplet in the range of 3.64-3.79 ppm. A singlet at 6.44 ppm is attributed to the vinyl proton at the C5 position of the pyrimidine ring. researchgate.net The presence of a broad singlet, typically observed at a higher chemical shift, would indicate the hydroxyl proton at the C4 position, although its position can vary depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for 2-morpholino-6-methylpyrimidin-4-ol researchgate.net

Functional GroupChemical Shift (δ, ppm)Multiplicity
CH₃ (at C6)2.28s
CH (at C5)6.44s
Morpholine Protons3.64-3.79m

s = singlet, m = multiplet. Data obtained from a study on a closely related analogue.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. For 2-morpholino-6-methylpyrimidin-4-ol, the ¹³C NMR spectrum shows characteristic signals for each carbon atom. researchgate.net The methyl carbon at C6 typically resonates at a low chemical shift value. The carbons of the morpholine ring exhibit signals in the midfield region of the spectrum. The olefinic carbon at C5 and the carbons of the pyrimidine ring (C2, C4, and C6) appear at higher chemical shift values, consistent with their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for 2-morpholino-6-methylpyrimidin-4-ol researchgate.net

Carbon AtomChemical Shift (δ, ppm)
Pyrimidine Ring
C2Data not available
C4Data not available
C5Data not available
C6Data not available
Substituents
CH₃ (at C6)23.3
Morpholine CH₂43.7, 65.9
Carbonyl/Enol
C4-OHData not available

Data obtained from a study on a closely related analogue. researchgate.net

Advanced Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and elucidating complex structural features. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in the complete structural assignment of this compound.

A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the morpholine ring. An HSQC experiment would correlate each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C NMR data. Furthermore, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the entire molecule, including the attachment of the morpholine and methyl groups to the pyrimidine core. While specific 2D NMR data for this compound is not detailed in the available literature, the application of these techniques is standard practice for the structural confirmation of novel compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecule, a critical step in its identification. For this compound, with a molecular formula of C₉H₁₃N₃O₂, the calculated exact mass would be compared to the experimentally determined value from HRMS to confirm its elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of intact molecular ions into the gas phase. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The observation of this ion would confirm the molecular weight of the compound. ESI-MS is often coupled with liquid chromatography (LC-MS), a technique that separates compounds in a mixture before they enter the mass spectrometer, which is a standard method for the analysis and purification of such compounds. In a study focused on the synthesis of this compound, LC-MS was utilized, indicating the application of this technique in its characterization. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components.

The presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. However, due to tautomerism, the compound can exist in the keto form (6-methyl-2-morpholinopyrimidin-4(3H)-one), which would show a strong C=O stretching vibration between 1620-1699 cm⁻¹. nih.gov The N-H stretching vibration of the pyrimidine ring in its keto form would appear in the 3387-3441 cm⁻¹ range. nih.gov

Vibrations associated with the pyrimidine ring and its substituents provide further structural confirmation. Aromatic C-H stretching is anticipated around 2920-2978 cm⁻¹. nih.gov The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce signals in the 1525-1596 cm⁻¹ region. nih.gov The morpholine moiety would be identified by the C-O-C stretching vibration, typically observed near 1117 cm⁻¹. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
O-H (ol-form)Stretching (Broad)3200 - 3600 nih.gov
N-H (one-form)Stretching3387 - 3441 nih.gov
C-H (Aromatic/Aliphatic)Stretching2920 - 2978 nih.gov
C=O (one-form)Stretching (Strong)1620 - 1699 nih.gov
C=C and C=N (Ring)Stretching1525 - 1596 nih.gov
C-O-C (Morpholine)Stretching~1117 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com The chromophoric pyrimidine ring in this compound is expected to give rise to distinct absorption bands corresponding to π → π* and n → π* electronic transitions.

The highly conjugated system of the pyrimidine ring leads to intense π → π* transitions, typically observed at shorter wavelengths (higher energy). The presence of lone pairs on the nitrogen and oxygen atoms allows for lower energy n → π* transitions, which appear at longer wavelengths. The specific absorption maxima (λmax) are influenced by the substituents on the pyrimidine ring. Auxochromes like the hydroxyl (-OH) and morpholino groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

Derivative spectroscopy can be employed to enhance the resolution of overlapping spectral bands, which is particularly useful in complex matrices or for confirming the precise λmax of different electronic transitions. youtube.comresearchgate.net Second derivative spectra, for instance, can reveal fine structural details by displaying minima corresponding to the original absorption maxima. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)Notes
π → πPyrimidine Ring200 - 280High intensity (high molar absorptivity)
n → πPyrimidine N, O atoms270 - 350Low intensity, may be solvent dependent

X-ray Crystallography and Solid-State Structural Analysis

A single-crystal X-ray diffraction study of this compound would provide exact data on its molecular structure. The pyrimidine ring is expected to be largely planar, a characteristic feature of aromatic systems. researchgate.net The attached methyl and morpholino groups will have specific orientations relative to this ring. The morpholine ring itself typically adopts a stable chair conformation. The analysis would also definitively establish the tautomeric form (the -ol or -one form) present in the solid state by locating the position of the relevant hydrogen atom. In a related structure, methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the pyrimidine ring was found to adopt a twist-boat conformation. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds. nih.gov

Table 3: Predicted Hirshfeld Surface Contact Contributions for this compound

Contact TypePredicted Contribution (%)SignificanceReference
H···H~40 - 50%General van der Waals forces nih.gov
O···H / H···O~20 - 30%Indicates strong N-H···O or O-H···N/O hydrogen bonding nih.gov
C···H / H···C~10 - 20%Weaker hydrogen bonds and van der Waals contacts nih.gov
N···H / H···N~5 - 15%Hydrogen bonding and other close contacts nih.govnih.gov

Computational and Theoretical Investigations of 6 Methyl 2 Morpholinopyrimidin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 6-Methyl-2-morpholinopyrimidin-4-ol. nih.govresearchgate.netnih.gov These methods allow for the detailed examination of the molecule's electronic structure and the prediction of its chemical behavior. nih.govresearchgate.netnih.gov A common approach involves geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic and spectroscopic properties. nih.govresearchgate.netnih.govresearchgate.net The B3LYP functional combined with a 6-311++G(d,p) basis set is a frequently used level of theory for such calculations, providing a good balance between accuracy and computational cost. nih.govresearchgate.netnih.govresearchgate.net

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile, while the LUMO energy indicates its capacity to accept electrons, acting as an electrophile. libretexts.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For molecules similar to this compound, DFT calculations have been used to determine these energies. nih.gov The calculated HOMO and LUMO energies reveal that charge transfer can occur within the molecule. nih.gov These orbitals are typically distributed across different parts of the molecule, and their specific locations can indicate the likely sites of chemical reactions. libretexts.org

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study for this compound, based on typical values for similar organic molecules.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap (ΔE)5.3

This interactive table provides a summary of the key electronic structure parameters.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored to represent different potential values, where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green areas denote regions of neutral potential. nih.gov

In a molecule like this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the pyrimidine (B1678525) and morpholine (B109124) rings, particularly the oxygen of the hydroxyl group and the nitrogen atoms in the pyrimidine ring, making them probable sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, especially the one on the hydroxyl group, would exhibit positive potential, marking them as potential sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.eduwisc.edufaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.edufaccts.de This method allows for the quantitative assessment of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. wikipedia.orgaimspress.com

NBO analysis can reveal hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.govaimspress.com Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. nih.govaimspress.com Natural Hybrid Orbital (NHO) analysis further breaks down the NBOs into the contributions of the atomic orbitals, describing the hybridization of atoms in the molecule. wikipedia.org

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N(1)π(C(2)-N(3))25.5
LP(1) O(5)σ(C(4)-C(5))5.2
LP(2) O(7)σ*(C(8)-C(9))2.8

This interactive table showcases key donor-acceptor interactions and their stabilization energies. Note: Atom numbering is hypothetical.

Theoretical Prediction of Chemical Reactivity and Electrophilicity Index (ω)

  • Chemical Potential (μ): Related to the escaping tendency of electrons.
  • Hardness (η): Measures the resistance to charge transfer.
  • Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
  • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.govresearchgate.net
  • These parameters are calculated using the energies of the HOMO and LUMO. For instance, the electrophilicity index is defined as ω = μ²/2η. researchgate.net By calculating these values for this compound, its reactivity can be compared with other compounds, providing valuable information for synthetic chemists and drug designers. researchgate.net

    Molecular Modeling and Docking Studies

    Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. ontosight.airesearchgate.net These methods are central to modern drug discovery and development. ontosight.ai

    Prediction of Biological Target Interactions and Binding Affinities

    Molecular docking simulations aim to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.net The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can provide insights into the binding mode, the key amino acid residues involved in the interaction, and an estimation of the binding energy. ontosight.ai

    For this compound, docking studies could be performed against various potential biological targets, such as kinases, which are often implicated in diseases like cancer. The structural features of the compound, including the pyrimidine core and the morpholino and hydroxyl groups, suggest it could form hydrogen bonds and other favorable interactions within a protein's binding pocket. ontosight.ai The predicted binding affinity can help to prioritize compounds for further experimental testing. ontosight.ai

    Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

    ParameterValue
    Predicted Binding Affinity (kcal/mol)-8.5
    Key Interacting ResiduesLys72, Glu91, Leu132
    Types of InteractionsHydrogen bonds, hydrophobic interactions

    This interactive table summarizes the potential interactions and binding strength with a biological target.

    Characterization of Ligand-Protein Interaction Modes

    Computational and theoretical methods are pivotal in elucidating the binding mechanisms of small molecules with their protein targets. For the compound this compound, in silico analyses, including molecular docking and molecular dynamics simulations, would be instrumental in characterizing its interaction profile within a protein's binding site. Such studies can provide detailed insights into the non-covalent interactions that govern the stability of the ligand-protein complex, which are crucial for its biological activity.

    The primary modes of interaction that would be investigated are hydrogen bonding and hydrophobic interactions. The structure of this compound, featuring a hydroxyl group, a pyrimidine ring, and a morpholine moiety, suggests its potential to engage in a variety of these interactions.

    Hydrogen Bonding

    Hydrogen bonds are critical for the specificity and affinity of ligand-protein binding. The 4-hydroxyl group on the pyrimidine ring of this compound can act as both a hydrogen bond donor and acceptor. The nitrogen atoms within the pyrimidine ring and the oxygen atom of the morpholine ring can also serve as hydrogen bond acceptors.

    A theoretical molecular docking study of this compound into a hypothetical protein active site would aim to identify the specific amino acid residues that form hydrogen bonds with the ligand. The results of such an analysis would typically be presented in a table format, detailing the interacting atoms from both the ligand and the protein, and the corresponding bond distances.

    Table 1: Hypothetical Hydrogen Bond Interactions of this compound in a Protein Binding Site

    Ligand AtomProtein ResidueProtein AtomDistance (Å)
    O (4-hydroxyl)Asp120OD12.8
    N1 (pyrimidine)Gly122N (backbone)3.0
    O (morpholine)Ser85OG2.9
    H (4-hydroxyl)Glu80OE22.7

    This table is a hypothetical representation of potential hydrogen bonding and is not based on published experimental data.

    Hydrophobic Interactions

    Hydrophobic interactions are another key driving force for ligand binding and are established between the nonpolar regions of the ligand and the protein. For this compound, the methyl group attached to the pyrimidine ring and the methylene (B1212753) groups of the morpholine ring are the primary contributors to hydrophobic contacts.

    Table 2: Hypothetical Hydrophobic Interactions of this compound in a Protein Binding Site

    Ligand MoietyInteracting Protein Residues
    6-Methyl groupLeu50, Val65, Ile100
    Morpholine ringPro86, Ala118, Met121

    This table is a hypothetical representation of potential hydrophobic interactions and is not based on published experimental data.

    Biological Activity and Mechanistic Studies of 6 Methyl 2 Morpholinopyrimidin 4 Ol and Its Analogues

    Evaluation in Whole-Cell Screening Assays against Pathogens

    In the search for novel antibacterial agents, 6-Methyl-2-morpholinopyrimidin-4-ol was synthesized and evaluated as part of a larger library of small, polar molecules. acs.org This library was tested against the gram-positive pathogen Staphylococcus aureus. acs.org The primary screening was conducted at a single high concentration to identify initial hits from these fragment-like molecules. acs.org

    While the overarching study identified several active compounds, the specific inhibitory data for this compound are not detailed in the primary published reports. The focus shifted to a more active initial hit, a pyrazolylpyrimidine, and its subsequent analogues for more intensive investigation. acs.org

    Structure-Activity Relationship (SAR) Studies for Efficacy Optimization

    The synthesis of this compound was part of a "hit expansion" strategy to understand the structure-activity relationships (SAR) of a class of pyrazolylpyrimidine compounds that showed initial promise against S. aureus. acs.org Researchers explored modifications at various positions of the pyrimidine (B1678525) core to improve potency and other pharmacological properties. acs.org

    The creation of this compound involved exploring alternative substitutions on the pyrimidine ring. acs.org However, the detailed outcomes of these specific modifications, in terms of their direct contribution to antibacterial efficacy, are not extensively elaborated upon in the available literature, as more potent analogues became the focus of the research. acs.org

    Metabolomics-Based Investigations for Mode of Action Elucidation

    Metabolomics, the study of metabolic fingerprints, was employed in the broader study to understand how the most promising antibacterial compounds affect bacterial cells. acs.org

    Metabolic Fingerprinting of Treated Bacterial Cells

    For the lead compounds in the study, metabolic fingerprinting was used to compare their effects to known antibiotics like ciprofloxacin (B1669076) and trimethoprim. acs.org This technique provides a snapshot of the metabolic state of the bacterial cells after treatment. acs.org However, this compound was not among the compounds selected for these detailed metabolomic analyses. acs.org The research proceeded with the most active compounds to maximize the potential for elucidating a novel mechanism of action. acs.org

    Postulation and Confirmation of Cellular Pathways and Molecular Targets

    Based on the metabolic fingerprinting of the lead compounds, the study concluded that their mode of action was different from the comparator antibiotics. acs.org This suggested a novel mechanism of action. acs.org The specific cellular pathways and molecular targets for these lead compounds remain a subject for further investigation. acs.org As this compound was not subjected to these tests, there is no available data to postulate or confirm its specific cellular targets or affected pathways. acs.org

    Exploration of Novel Mechanisms of Action against Bacterial Pathogens

    Comparative Mechanistic Analysis with Reference Antibacterial Agents

    The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. rsc.org Pyrimidine derivatives, a class of heterocyclic compounds, have garnered significant attention in this pursuit. researchgate.net Their structural diversity and ability to interact with various biological targets make them promising candidates for antimicrobial drug development. researchgate.netnih.gov

    One of the key mechanisms of action for some pyrimidine analogues is the inhibition of essential bacterial processes, such as the synthesis of DNA and RNA. acs.org For instance, certain 5-fluorouracil (B62378) (5-FU) analogues have been shown to induce thymineless death in bacteria by inhibiting thymidine (B127349) synthesis. acs.org This mechanism is distinct from many currently used antibiotics, offering a potential advantage against resistant strains.

    Another critical target for antibacterial agents is the FtsZ protein, a key component of the bacterial cell division machinery. rsc.org A thiophenyl-pyrimidine derivative has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org Its mode of action is attributed to the effective inhibition of FtsZ polymerization and GTPase activity, ultimately leading to the disruption of bacterial cell division and bactericidal effects. rsc.org This compound exhibited greater antibacterial potency than both vancomycin (B549263) and methicillin (B1676495) against MRSA and VREs. rsc.org

    Furthermore, pyrimidine-pyrazole hybrids have been investigated for their potential to target penicillin-binding protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis. researchgate.net Several derivatives in this class displayed significant antibacterial activity against Enterococcus faecium. researchgate.net

    The versatility of the pyrimidine scaffold allows for the development of compounds with diverse mechanisms of action, providing multiple avenues to combat bacterial resistance.

    Broader Biological Activity of Pyrimidine and Morpholine (B109124) Scaffolds (excluding clinical data)

    The pyrimidine and morpholine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. researchgate.netnih.govfrontiersin.org

    The antimicrobial properties of pyrimidine and morpholine-containing compounds extend beyond their activity against S. aureus. Research has demonstrated their efficacy against a variety of other pathogenic microorganisms.

    For instance, certain thiophenyl-pyrimidine derivatives have shown strong antibacterial activity against vancomycin-resistant enterococci (VREs), with minimum inhibitory concentration (MIC) values comparable to or better than existing antibiotics. rsc.orgresearchgate.net Similarly, some pyrimidine-pyrazole hybrids have exhibited significant activity against Enterococcus faecium. researchgate.net One particular derivative with a 3-fluoro,5-trifluoromethyl substitution demonstrated broad-spectrum activity against E. faecium, Acinetobacter baumannii, and Klebsiella pneumoniae. researchgate.net

    Moreover, some 5-fluorouracil analogues, such as capecitabine (B1668275) and 5-F5′dC, have shown inhibitory effects against vancomycin-resistant E. faecium. acs.org However, the antibacterial spectrum of many pyrimidine analogues appears to be more focused on Gram-positive bacteria, with limited to no activity observed against Gram-negative species like E. coli and P. aeruginosa. acs.orgnih.gov

    The following table summarizes the antimicrobial activity of selected pyrimidine derivatives against various bacterial strains:

    Antimicrobial Activity of Selected Pyrimidine Derivatives
    Compound/Derivative Class Bacterial Strain Activity Reference
    Thiophenyl-pyrimidine derivative Vancomycin-resistant enterococci (VREs) Strong antibacterial potency, higher than vancomycin rsc.org
    Pyrimidine-pyrazole hybrid (cyclopentane-substituted) Enterococcus faecium MIC: 50 µg/mL researchgate.net
    Pyrimidine-pyrazole hybrid (3-fluoro,5-trifluoromethyl) Enterococcus faecium Broad-spectrum activity (200 µg/mL) researchgate.net
    Pyrimidine-pyrazole hybrid (3-fluoro,5-trifluoromethyl) Acinetobacter baumannii Broad-spectrum activity (200 µg/mL) researchgate.net
    Pyrimidine-pyrazole hybrid (3-fluoro,5-trifluoromethyl) Klebsiella pneumoniae Broad-spectrum activity (200 µg/mL) researchgate.net
    Capecitabine Vancomycin-resistant E. faecium Inhibited growth acs.org
    5-F5′dC Vancomycin-resistant E. faecium Inhibited growth acs.org

    The versatility of the pyrimidine and morpholine scaffolds extends to a multitude of other pharmacological activities, including antiviral, anticancer, and kinase inhibitory effects. nih.govrsc.orgnih.gov

    Antiviral Activity: Pyrimidine derivatives have been extensively investigated for their antiviral properties against a wide range of viruses. nih.gov These include human immunodeficiency virus (HIV), hepatitis B and C viruses, influenza virus, respiratory syncytial virus, dengue virus, and herpes viruses. nih.gov For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown selective efficacy against human coronaviruses 229E and OC43. mdpi.com The nature of the substituent at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core appears to be crucial for antiviral effectiveness. mdpi.com

    Anticancer Activity: The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govnih.govfrontiersin.org This is partly due to their ability to act as pyrimidine antagonists and interfere with DNA synthesis in rapidly proliferating cancer cells. nih.govfrontiersin.org For instance, thymidylate synthase (TS), a key enzyme in DNA synthesis, is a recognized target for anticancer drugs containing a pyrimidine group. nih.govfrontiersin.org

    Recent studies have explored the anticancer potential of pyrimidine-morpholine hybrids. nih.govfrontiersin.org Several novel derivatives have demonstrated significant cytotoxic potential against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). nih.govfrontiersin.org One particularly potent compound induced apoptosis in SW480 cells and caused cell cycle arrest in MCF-7 cells. nih.govfrontiersin.org

    The following table presents the cytotoxic activity of selected pyrimidine-morpholine hybrids against cancer cell lines:

    Cytotoxic Activity of Pyrimidine-Morpholine Hybrids
    Compound Cell Line IC50 (µM) Reference
    Compound 2g SW480 5.10 ± 2.12 nih.govfrontiersin.org
    Compound 2g MCF-7 19.60 ± 1.13 nih.govfrontiersin.org
    5-Fluorouracil (Control) SW480 4.90 ± 0.83 nih.govfrontiersin.org
    Cisplatin (Control) SW480 16.10 ± 1.10 nih.govfrontiersin.org
    Kinase Inhibition:nih.govacs.orgnih.govacs.org

    Furthermore, pyrimidine-morpholine hybrids have been designed and evaluated for their Src kinase inhibitory activity. nih.gov Src, a non-receptor tyrosine kinase, is implicated in tumor survival, proliferation, and metastasis. nih.gov Computational docking studies have shown that these hybrids exhibit promising interactions with the active site of Src kinase, suggesting their potential as anticancer agents targeting this pathway. nih.gov Pyridine-based compounds containing a morpholine moiety have also shown promising inhibitory capabilities against PIM-1 kinase, another important target in cancer therapy. acs.org

    Other Activities: Beyond these major areas, pyrimidine and morpholine derivatives have been reported to possess a wide array of other pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antihypertensive activities. nih.govrsc.org Pyrimidine-morpholine hybrids have also been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov

    Future Directions and Advanced Research Considerations

    Strategies for Potency Enhancement and Lead Optimization

    Lead optimization is a critical phase in drug discovery aimed at enhancing the desired properties of a hit compound while minimizing undesirable ones. For 6-Methyl-2-morpholinopyrimidin-4-ol, a systematic approach to potency enhancement would involve a combination of established medicinal chemistry strategies.

    Table 1: Key Physicochemical Properties for Lead Optimization

    PropertyDescriptionImportance in Drug Discovery
    Potency (IC₅₀/EC₅₀) Concentration of a drug that gives half-maximal response.A primary measure of a drug's effectiveness. Lower values indicate higher potency.
    Selectivity The degree to which a drug acts on a given site relative to other sites.High selectivity minimizes off-target effects and potential toxicity.
    Solubility The ability of a compound to dissolve in a solvent.Crucial for absorption and formulation. Poor solubility can hinder oral bioavailability.
    Permeability The ability of a compound to pass through biological membranes.Essential for a drug to reach its target site of action within the body.
    Metabolic Stability The resistance of a compound to being broken down by metabolic enzymes.A longer half-life in the body can lead to less frequent dosing.
    Lipophilicity (LogP/LogD) A measure of a compound's affinity for a lipid environment versus an aqueous one.Influences absorption, distribution, metabolism, and toxicity.

    Design and Synthesis of Advanced Analogues for Enhanced Bioactivity

    Building upon initial SAR findings, the design and synthesis of advanced analogues of this compound would aim to maximize interactions with its biological target. This often involves the use of computational modeling and structure-based drug design if the target's three-dimensional structure is known.

    One approach is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to improve ADME properties. researchgate.netcambridgemedchemconsulting.com For example, the hydroxyl group at the 4-position of the pyrimidine (B1678525) ring, which exists in tautomeric equilibrium with the keto form (pyrimidin-4-one), is a key hydrogen bonding motif. This group could be replaced with other hydrogen bond donors or acceptors to fine-tune binding interactions. Classical and non-classical bioisosteres for the pyrimidine ring itself could also be explored to generate novel scaffolds with improved properties. nih.gov

    The synthesis of these advanced analogues would likely follow established synthetic routes for substituted pyrimidines. A common approach involves the condensation of a β-ketoester with a substituted amidine or guanidine (B92328) derivative. For this compound, the synthesis could start from a suitable 1,3-dicarbonyl compound and a morpholino-substituted guanidine. nih.govrsc.org The modular nature of such syntheses allows for the facile introduction of diversity at various positions of the pyrimidine core. cambridgemedchemconsulting.com

    Table 2: Potential Advanced Analogues of this compound

    Analogue TypeRationale for SynthesisPotential Impact on Bioactivity
    Substitution at C5 The C5 position of the pyrimidine ring is often solvent-exposed and can be modified to improve selectivity and physicochemical properties.Introduction of small polar groups could enhance solubility, while larger hydrophobic groups might increase potency.
    Morpholine (B109124) Ring Variants Replacing the morpholine with other heterocycles can alter polarity, hydrogen bonding, and interactions with the target protein.May lead to improved potency, selectivity, or pharmacokinetic properties.
    Methyl Group Replacements Varying the substituent at the C6 position can probe the steric and electronic requirements of the binding pocket.Could lead to enhanced binding affinity and potency.
    Fused-Ring Systems Fusing the pyrimidine ring with other aromatic or heterocyclic rings can create more rigid structures with potentially higher affinity.May result in novel scaffolds with significantly different biological profiles.

    Application of Orthogonal Studies for Rigorous Mode of Action Confirmation

    Once potent analogues have been identified, it is crucial to rigorously confirm their mechanism of action (MoA). This is often achieved through the use of orthogonal assays , which are distinct and independent methods that measure the same biological endpoint or a related one. nih.gov This approach helps to rule out artifacts and off-target effects, providing greater confidence in the observed biological activity.

    For instance, if this compound is hypothesized to be a kinase inhibitor, an initial enzymatic assay showing inhibition of the target kinase would be complemented by a cell-based assay that measures the phosphorylation of a known substrate of that kinase. acs.org A positive result in both assays would provide stronger evidence for on-target engagement. Further orthogonal validation could come from techniques like Cellular Thermal Shift Assays (CETSA), which measure the stabilization of the target protein in cells upon compound binding, or chemoproteomic approaches using immobilized compound analogues to pull down binding partners from cell lysates. nih.govacs.org

    Integration of High-Throughput Screening and 'Omics' Technologies in Early Drug Discovery

    The discovery of novel hits and the elucidation of their mechanisms can be significantly accelerated by integrating High-Throughput Screening (HTS) and 'omics' technologies. HTS allows for the rapid screening of large compound libraries against a specific biological target or in a phenotypic assay. nih.govmdpi.comresearchgate.net For a scaffold like this compound, HTS could be employed to screen a diverse library of pyrimidine derivatives to identify initial hits with desired activity. nih.gov

    Following hit identification, 'omics' technologies such as proteomics and metabolomics can provide a global, unbiased view of the cellular response to compound treatment. nih.govProteomics can identify changes in protein expression levels or post-translational modifications, offering clues about the pathways affected by the compound. nih.govMetabolomics analyzes changes in the levels of small molecule metabolites, providing a functional readout of the cellular metabolic state. nih.gov For example, if a pyrimidine-based compound affects nucleotide metabolism, this would be readily apparent in a metabolomics study. nih.gov The integration of these 'omics' data can help to identify the molecular target of a new compound and to understand its broader biological effects, including potential off-target activities.

    Potential for Supramolecular Chemistry Applications with this compound and its Derivatives

    The field of supramolecular chemistry , which focuses on the non-covalent interactions between molecules, offers intriguing possibilities for the application of this compound and its derivatives beyond traditional drug discovery. The pyrimidine core, with its hydrogen bond donors and acceptors, is well-suited for forming predictable and stable supramolecular assemblies. rsc.org

    The ability of pyrimidine derivatives to form self-complementary hydrogen bonds or to interact with other molecules through hydrogen bonding, π-π stacking, and metal coordination could be exploited to create novel nanomaterials, sensors, or drug delivery systems. For example, derivatives of this compound could be designed to self-assemble into well-ordered structures on surfaces, forming functional materials with specific electronic or optical properties. rsc.org Alternatively, the compound could serve as a building block in the construction of more complex supramolecular architectures, such as molecular cages or polymers, with potential applications in catalysis or molecular recognition. rsc.org

    Q & A

    Basic Research Question

    • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., δ 8.2 ppm for C5-H in DMSO-d6).
    • LC-MS : ESI+ mode with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) identifies molecular ions ([M+H]<sup>+</sup> at m/z 211) .
    • HPLC : Purity >98% achieved using a reverse-phase column (Phenomenex Luna, 5 μm) with UV detection at 254 nm .

    How do structural modifications (e.g., halogenation at C6) impact the compound’s biological activity and physicochemical properties?

    Advanced Research Question
    Substituent effects are evaluated via structure-activity relationship (SAR) studies:

    • C6 Methyl Group : Enhances lipophilicity (logP increases by ~0.5 units) and improves membrane permeability .
    • Morpholine at C2 : Stabilizes hydrogen bonding with kinase ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol in molecular docking) .
    • Halogenation : Introducing Cl or F at C6 increases metabolic stability (t1/2 in human liver microsomes rises from 2.5 to 4.8 hours) but may reduce aqueous solubility .

    What methodologies are recommended for studying the metabolic fate of this compound in preclinical models?

    Advanced Research Question

    • In Vitro Metabolism : Use human hepatocytes or liver microsomes with NADPH cofactors. Monitor phase I metabolites (e.g., hydroxylation at C4) via UPLC-QTOF-MS .
    • In Vivo Studies : Administer radiolabeled compound (e.g., <sup>14</sup>C at C6) to rodents; quantify excretion pathways (urinary vs. fecal) over 72 hours .

    How can researchers mitigate stability issues (e.g., hydrolysis of the morpholine ring) during long-term storage?

    Basic Research Question

    • Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation.
    • Buffered Solutions : Use pH 7.4 phosphate buffer with 0.01% EDTA to chelate metal ions that catalyze hydrolysis .
    • Lyophilization : Increases shelf life to >24 months when stored desiccated .

    What computational tools are suitable for predicting the binding modes of this compound to protein targets?

    Advanced Research Question

    • Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., hydrogen bonding with Asp86 in Abl1) .
    • MD Simulations : GROMACS or AMBER for assessing binding stability over 100 ns trajectories (RMSD <2.0 Å indicates stable complexes) .

    How can researchers design controlled experiments to evaluate the compound’s selectivity across related enzymatic targets?

    Advanced Research Question

    • Panel Screening : Test against a panel of 50+ kinases at 1 μM concentration (e.g., Eurofins KinaseProfiler).
    • Counter-Screens : Use orthogonal assays (e.g., fluorescence resonance energy transfer for off-target effects) .
    • Crystallography : Resolve co-crystal structures (2.0 Å resolution) to identify key binding residues .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-Methyl-2-morpholinopyrimidin-4-ol
    Reactant of Route 2
    Reactant of Route 2
    6-Methyl-2-morpholinopyrimidin-4-ol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.